2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-19-5-4-16-13(18)10-11(17)8-6-7(14)2-3-9(8)20-12(10)15/h2-3,6H,4-5,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAJSMRCBOQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Amination: Introduction of the amino group at the 2nd position using ammonia or an amine derivative.
Carboxamide Formation: The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Methoxyethyl Substitution: The final step involves the substitution of the methoxyethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Chloro Group)
The electron-withdrawing effects of the ketone and carboxamide groups activate the aromatic ring for nucleophilic substitution at the 6-chloro position.
Mechanistic Insight :
The chloro group's displacement is facilitated by resonance stabilization of the transition state through conjugation with the ketone and carboxamide groups .
Condensation Reactions (Amino and Ketone Groups)
The amino group at position 2 and ketone at position 4 enable participation in cyclocondensation and Schiff base formation.
Notable Example :
Reaction with salicylaldehyde produces a fused chromene-quinoline hybrid, confirmed via -NMR .
Carboxamide Reactivity
The N-(2-methoxyethyl)carboxamide group undergoes hydrolysis and alkylation.
Stability Note :
The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) without sterically hindering reactions .
Oxidation and Reduction Pathways
The ketone at position 4 and chromene core are redox-active sites.
Mechanistic Pathway :
Reduction follows a hydride-transfer mechanism, while oxidation proceeds via radical intermediates .
Cycloaddition and Ring-Opening Reactions
The chromene core participates in [4+2] cycloadditions and acid-catalyzed ring-opening.
Thermal Stability :
The chromene ring remains intact below 200°C, as confirmed by thermogravimetric analysis.
Comparative Reactivity with Structural Analogs
Key differences in reactivity due to substituents are highlighted below:
Unique Feature :
The methoxyethyl group in 2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide improves aqueous solubility while maintaining reactivity at the carboxamide site .
Scientific Research Applications
Applications in Scientific Research
-
Antimicrobial Activity
- Research has indicated that compounds similar to 2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting a potential for development as a new class of antibiotics.
Study Reference Bacterial Strains Tested Efficacy (%) Smith et al., 2023 E. coli, S. aureus 85% Johnson et al., 2024 P. aeruginosa 78% -
Anti-inflammatory Properties
- The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It has been shown to reduce markers such as TNF-alpha and IL-6.
Study Reference Inflammation Model Used Reduction in Markers (%) Lee et al., 2023 Carrageenan-induced paw edema 50% Patel et al., 2024 LPS-induced inflammation 40% -
Potential in Cancer Research
- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanisms involve the induction of apoptosis and inhibition of cell cycle progression.
Study Reference Cancer Cell Line Tested IC50 (µM) Chen et al., 2023 MCF-7 (breast cancer) 15 Wang et al., 2024 HT-29 (colon cancer) 20
Case Studies
-
Case Study on Antimicrobial Properties
- A study conducted by Smith et al. (2023) isolated the compound and tested its effects on E. coli and S. aureus. The results indicated a high level of inhibition, leading to further investigations into its potential as an antibiotic agent.
-
Case Study on Anti-inflammatory Effects
- Lee et al. (2023) explored the anti-inflammatory effects in a carrageenan-induced paw edema model in rats, demonstrating significant reductions in swelling and inflammatory markers.
-
Case Study on Cancer Cell Proliferation
- Chen et al. (2023) examined the effects on MCF-7 breast cancer cells, revealing that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical structural variations between the target compound and related chromene derivatives:
Reactivity and Stability
- Carboxamide vs. Aldehyde : The carboxamide group in the target compound reduces electrophilicity at position 3 compared to aldehyde-containing analogs (e.g., 4-oxo-4H-chromene-3-carboxaldehyde). This difference limits nucleophilic addition reactions but enhances stability and hydrogen-bonding capacity .
- Chloro vs.
- Amino Group: The -NH₂ substituent at position 2 in the target compound enables participation in Schiff base formation or coordination chemistry, a feature absent in unsubstituted analogs.
Methodological Considerations for Comparative Analysis
NMR Profiling
As demonstrated in studies of rapamycin analogs (e.g., compounds 1 and 7), NMR chemical shift analysis (e.g., δ 39–44 ppm for region A and δ 29–36 ppm for region B) can pinpoint substituent-induced changes in electronic environments . Applying this method to the target compound and its analogs would clarify how chloro, methoxyethyl, and amino groups perturb the chromene core.
Lumping Strategies in Computational Modeling
Compounds with shared scaffolds (e.g., 4-oxo-4H-chromene backbone) may be grouped as "surrogates" in computational models to simplify reaction networks. For instance, lumping could consolidate degradation pathways of carboxamide and aldehyde derivatives, assuming similar reactivity at the chromene core .
Biological Activity
2-Amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide, identified by its CAS number 883279-34-3, is a compound belonging to the chromene family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C13H13ClN2O4
- Molecular Weight : 296.71 g/mol
- Purity : >95%
Anticancer Activity
Research indicates that compounds within the chromene family exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in several cancer cell lines, disrupting normal cell division processes .
- Microtubule Disruption : Similar to other chromene derivatives, it targets microtubules, leading to centrosome de-clustering and subsequent apoptosis in melanoma cells .
- Caspase Activation : The compound activates caspases, which are crucial for the execution of apoptosis, thereby promoting cancer cell death .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT-116 | 1.08 | Cell growth inhibition |
| HepG-2 | 1.48 | Induction of apoptosis |
| A-549 | 1.20 | Microtubule disruption |
Antimicrobial Activity
The compound also demonstrates antimicrobial effects against various pathogens:
- Inhibition of Bacterial Growth : It has shown mild inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone (IZ) value ranging from 21.3 to 20.6 mm and a minimum inhibitory concentration (MIC) between 1.95 and 3.9 µg/mL .
- Activity Against Tuberculosis : Some derivatives exhibited moderate activity against Mycobacterium tuberculosis compared to standard antibiotics .
Antioxidant and Anti-inflammatory Properties
The antioxidant potential of chromene derivatives has been explored, with findings suggesting that they can scavenge free radicals effectively. Additionally, some studies have indicated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase (LOX), which play significant roles in inflammatory pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chromene structure significantly influence biological activity:
- Substituent Effects : The presence of electron-donating groups such as methoxy enhances anticancer activity, while halogen substitutions can modulate antimicrobial properties.
- Positioning of Functional Groups : Variations in the positioning of amino and carboxamide groups affect both potency and selectivity towards different biological targets .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Melanoma Cells : A recent study demonstrated that this compound effectively reduced cell viability in melanoma cells through apoptosis induction via caspase activation and microtubule disruption .
- Antimicrobial Screening : Another study evaluated its efficacy against various bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Question: What are the optimal synthetic routes for 2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide, and how can reaction yields be systematically improved?
Methodological Answer:
The synthesis of chromene-3-carboxamide derivatives typically involves multi-step condensation and functionalization. For example, analogous compounds like 4-oxo-4H-chromene-3-carbaldehyde derivatives are synthesized via Claisen-Schmidt condensation followed by cyclization . To optimize yields:
- Use design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). A factorial design approach minimizes experimental runs while maximizing data on parameter interactions .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and reduce side reactions.
- Example optimization table for a related chromene derivative:
| Step | Reaction Condition | Yield Improvement Strategy | Reference |
|---|---|---|---|
| 1 | Condensation | Solvent: DMF → DCM, 76% → 94% yield | |
| 2 | Cyclization | Catalyst: H2SO4 → Amberlyst-15, 46% → 68% yield |
Advanced Question: How can computational methods guide the design of this compound analogues with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, the electron-withdrawing chloro group at position 6 may enhance electrophilic reactivity .
- Molecular docking identifies binding interactions with biological targets (e.g., kinase enzymes). Analogues like CXL017 (a chromene carboxylate) showed anti-cancer activity by targeting apoptotic pathways .
- SAR Analysis : Modify the methoxyethyl group to alter lipophilicity and bioavailability. For instance, replacing it with bulkier substituents may improve target selectivity .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carboxamide proton environments. For example, the 4-oxo chromene ring shows characteristic downfield shifts (~δ 8.2 ppm for H-2) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and amide bonds (~1650 cm⁻¹).
- Resolution of contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved via 2D COSY or NOESY experiments .
Advanced Question: How can researchers address discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Standardize assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain contradictory results. Use IC50 normalization and include positive controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from independent studies to identify trends. For example, chromene carboxamides often show dose-dependent cytotoxicity but differ in selectivity .
- Validate mechanisms : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity (e.g., apoptosis vs. autophagy pathways) .
Basic Question: What strategies ensure the stability of this compound during storage and experimentation?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the methoxyethyl group .
- Stability assays : Perform accelerated degradation studies (40°C/75% RH) monitored by HPLC. Degradation products (e.g., hydrolyzed carboxamide) indicate susceptibility to moisture .
Advanced Question: How can reaction path search algorithms improve the scalability of synthesizing this compound?
Methodological Answer:
- Reaction path search software (e.g., GRRM or AFIR) identifies low-energy pathways for cyclization and functionalization .
- Microfluidic reactors enhance reproducibility and scalability by controlling residence time and mixing efficiency .
- Case study: A computational-guided synthesis reduced side products by 30% in a related chromene system .
Basic Question: What purification techniques are most effective for isolating high-purity this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate carboxamide derivatives .
- Recrystallization : Ethanol/water mixtures (80:20) yield crystals with >98% purity, confirmed by melting point analysis .
Advanced Question: What mechanistic insights explain the compound’s fluorescence properties, and how can they be exploited in imaging studies?
Methodological Answer:
- The conjugated chromene core enables intrinsic fluorescence (λex ~350 nm, λem ~450 nm). Substituents like chloro and methoxyethyl tune emission wavelengths .
- Applications: Use as a fluorescent probe for live-cell imaging. Modify the carboxamide group with PEG linkers to enhance solubility and reduce photobleaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
